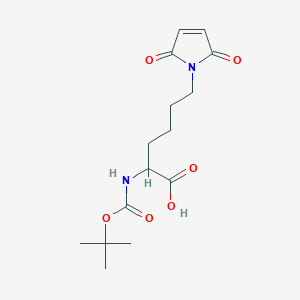
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid is a synthetic organic compound that features a Boc-protected amino group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The protected amino acid and the pyrrole derivative are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the best conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Free amino acid after Boc deprotection.
Scientific Research Applications
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc group provides protection during synthesis, which can be removed to reveal the active amino group.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid: Unique due to its specific structure and functional groups.
Other Boc-protected amino acids: Similar in terms of the protective group but differ in the side chain and functional groups.
Pyrrole-containing amino acids: Share the pyrrole ring but may have different substituents and properties.
Uniqueness
This compound is unique due to the combination of the Boc-protected amino group and the pyrrole ring, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O6 |
|---|---|
Molecular Weight |
326.34 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)23-14(22)16-10(13(20)21)6-4-5-9-17-11(18)7-8-12(17)19/h7-8,10H,4-6,9H2,1-3H3,(H,16,22)(H,20,21) |
InChI Key |
UCGBNEBUVCPALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN1C(=O)C=CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















